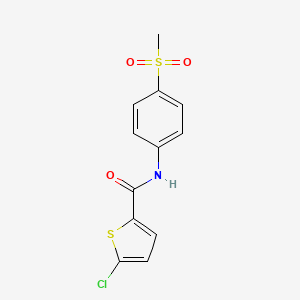

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

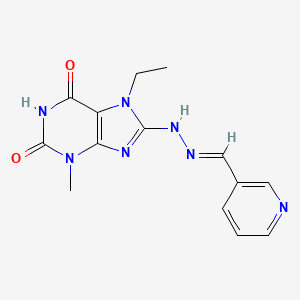

Übersicht

Beschreibung

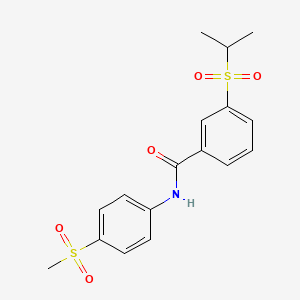

“5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide” is a compound that has been identified as a potent inhibitor of Factor Xa (FXa), an enzyme involved in blood coagulation . This compound is part of a class of oxazolidinone derivatives, which have been recognized for their antithrombotic activity . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and specific to its use as a Factor Xa inhibitor. Detailed information about these reactions would likely be found in specialized chemical literature .

Wissenschaftliche Forschungsanwendungen

Biological Potential of Indole Derivatives

Indole derivatives, which include “5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide”, possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Brain-Type Glycogen Phosphorylase Inhibitor

The compound has been identified as a novel brain-type glycogen phosphorylase inhibitor . This makes it a potential new drug for treating ischemic brain injury .

Treatment of Cerebral Ischemia

The compound has shown potential therapeutic effects on cerebral ischemia . It has been found to alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .

Regulation of Glucose Metabolism

The compound is involved in the regulation of glucose metabolism . It can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Improvement of Cellular Energy Metabolism

The compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Inhibition of Apoptosis

The compound can inhibit apoptosis and the expression of apoptosis-related proteins . This property could be beneficial in the treatment of diseases where apoptosis plays a key role.

Wirkmechanismus

Target of Action

Many compounds with a sulfonamide group are known to have antibacterial activity . They often target bacterial enzymes, such as carbonic anhydrase and dihydropteroate synthase, which are vital for bacterial growth and survival .

Mode of Action

Sulfonamides are often competitive inhibitors of bacterial enzymes. They mimic the natural substrate of the enzyme, bind to the active site, and prevent the substrate from binding, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Sulfonamides like this compound may affect the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for DNA synthesis .

Result of Action

The inhibition of bacterial enzymes and disruption of essential biochemical pathways can lead to the death of bacterial cells, providing the compound with its antibacterial effects .

Action Environment

The efficacy and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. Specific details would depend on the exact nature of the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-19(16,17)9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)18-10/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBZHFUYJOEPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)

![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)

![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)

![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)